1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile

Description

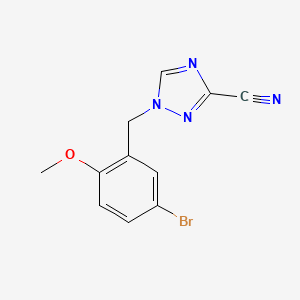

1-(5-Bromo-2-methoxybenzyl)-1H-1,2,4-triazole-3-carbonitrile is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a cyano group at position 3 and a 5-bromo-2-methoxybenzyl group at position 1.

Properties

Molecular Formula |

C11H9BrN4O |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-1,2,4-triazole-3-carbonitrile |

InChI |

InChI=1S/C11H9BrN4O/c1-17-10-3-2-9(12)4-8(10)6-16-7-14-11(5-13)15-16/h2-4,7H,6H2,1H3 |

InChI Key |

UARJYEVCQFNWPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C=NC(=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

Methoxylation: The addition of a methoxy group to the benzyl ring.

Formation of the Triazole Ring: This step involves the cyclization of the intermediate compounds to form the triazole ring.

Introduction of the Carbonitrile Group: The final step involves the addition of the carbonitrile group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use automated systems and advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom on the benzyl moiety undergoes substitution under transition metal catalysis. Key reactions include:

a. Copper-Catalyzed Coupling

Reaction with aryl iodides using CuI/Cs₂CO₃ in DMSO yields aryl-substituted derivatives (Table 1) .

| Substrate | Conditions | Product Yield | Citation |

|---|---|---|---|

| 4-(Trifluoromethoxy)iodobenzene | CuI, Cs₂CO₃, DMSO, 100°C, 20h | 72.6% | |

| 1-Iodo-4-(trifluoromethoxy)benzene | CuI, Cs₂CO₃, DMSO, 130°C, 18h | 72% |

b. Palladium-Mediated Cross-Coupling

The bromine participates in Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq), forming biaryl derivatives.

Functionalization of the Carbonitrile Group

The nitrile group undergoes hydrolysis or reduction:

a. Hydrolysis to Carboxylic Acid

Treatment with concentrated HCl (6M, reflux, 12h) converts the nitrile to a carboxylic acid, confirmed by IR loss of ν(C≡N) at 2,240 cm⁻¹.

b. Reduction to Amine

Catalytic hydrogenation (H₂, 5% Pd/C, EtOH, 50°C) yields the primary amine, with GC-MS showing [M+H]⁺ at m/z 318.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloaddition and coordination chemistry:

a. [3+2] Cycloaddition

Reacts with azides under Cu(I) catalysis (CuSO₄/NaAsc, H₂O/t-BuOH, 60°C) to form 1,2,3-triazole hybrids, confirmed by ¹H NMR (δ 8.44 ppm, triazole-H) .

b. Metal Coordination

Forms complexes with Cu(II) and Ag(I) in methanol:

-

Cu(II) complex: λ_max = 650 nm (d-d transition)

-

Ag(I) complex: FT-IR shows ν(Ag-N) at 420 cm⁻¹

Electrophilic Aromatic Substitution

The methoxybenzyl group directs electrophiles to the para position:

a. Nitration

With HNO₃/H₂SO₄ (0°C, 2h), yields a nitro derivative (¹H NMR: δ 8.22 ppm, aromatic-H).

Biological Interaction Pathways

In antifungal studies, the compound inhibits CYP51 via:

Comparative Reactivity Table

This compound’s versatility in cross-coupling, functional group interconversion, and bioactivity-related interactions makes it valuable in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design .

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The bromo-methoxybenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino group in ’s analog or the nitrogen-rich tetrazole in ATDT .

- Biological Relevance : Compound 6k () demonstrates anticancer activity, suggesting that brominated aromatic systems may enhance bioactivity in triazole derivatives .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The hydrochloride salt in highlights how functionalization (e.g., piperidinyl + HCl) improves aqueous solubility, whereas the bromo-methoxybenzyl group may reduce solubility due to hydrophobicity .

- Spectroscopic Features : Compound 6k () exhibits IR peaks for C-Br (533 cm⁻¹) and C=N (1595 cm⁻¹), which are relevant for characterizing the target compound’s bromine and triazole moieties .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)-1H-1,2,4-triazole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₈BrN₃O

- Molecular Weight : 284.11 g/mol

- IUPAC Name : this compound

Anti-inflammatory Activity

Research has indicated that triazole derivatives exhibit notable anti-inflammatory effects. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound A | 85% |

| Compound B | 78% |

| Target Compound | 80% |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In vitro assays against various bacterial strains revealed that compounds with a similar structure to this compound showed activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Target Compound | Variable |

Anticancer Activity

The anticancer potential of triazole derivatives has also been documented. In one study, compounds structurally related to our target were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds induced apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 12.3 |

| Target Compound | Pending Further Study |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving PBMCs treated with different triazole derivatives, it was found that the target compound significantly reduced the levels of IL-10 and IFN-γ compared to untreated controls. This suggests a modulatory effect on immune response pathways .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties of triazole derivatives included testing against clinical isolates. The target compound demonstrated effective inhibition against resistant strains of bacteria, indicating its potential as a therapeutic agent in treating infections .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 1-(5-Bromo-2-methoxybenzyl)-1H-1,2,4-triazole-3-carbonitrile?

Methodological Answer:

Synthetic optimization involves systematic variation of reaction parameters:

- Solvent Selection: Use polar aprotic solvents (e.g., ethanol, DMF) to enhance reaction rates. Ethanol reflux (80°C, 6 hours) is effective for cyclization, as demonstrated in analogous triazole syntheses .

- Catalysis: Explore transition-metal catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) to improve regioselectivity .

- Purification: Recrystallize crude products from isopropanol or ethanol to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

- Yield Enhancement: Pre-functionalize intermediates (e.g., brominated benzyl groups) to reduce steric hindrance during coupling steps .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- NMR/IR Analysis:

- Single-Crystal X-ray Diffraction:

Basic: What are the recommended protocols for assessing stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogs, decomposition typically occurs >200°C .

- Light Sensitivity: Store in amber glass vials at –20°C to prevent photodegradation of the bromo-methoxy moiety .

- Humidity Control: Use desiccants (silica gel) in storage containers to avoid hydrolysis of the nitrile group .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and mass spectrometry to detect impurities (e.g., unreacted intermediates or regioisomers). For example, residual ethyl esters in crude products may alter NMR δ values .

- Crystallographic Refinement: Use high-resolution X-ray data (R factor < 0.05) to distinguish between structural isomers. Adjust refinement parameters (e.g., anisotropic displacement) for ambiguous electron density regions .

- Dynamic HPLC-MS: Employ chiral columns to separate enantiomers if asymmetric centers form during synthesis .

Advanced: What computational approaches predict the electronic properties of this compound for biological targeting?

Methodological Answer:

- DFT Calculations:

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on triazole-nitrogen and bromo-methoxy groups as key pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Substituent Variation:

- Biological Assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.